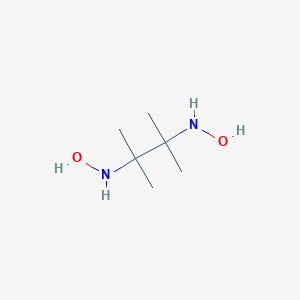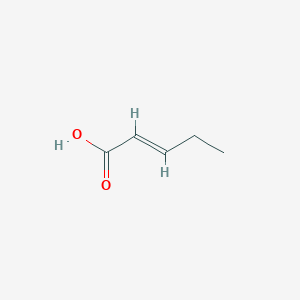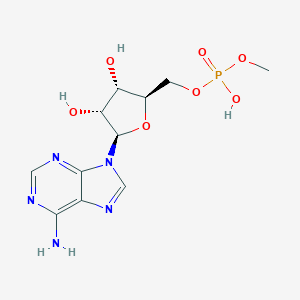
1-(Pyridin-2-yl)thiourea
説明
1-(Pyridin-2-yl)thiourea is a chemical compound with the CAS Number: 14294-11-2 . It has a molecular weight of 153.21 .
Synthesis Analysis
The synthesis of 1-(Pyridin-2-yl)thiourea and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Chemical Reactions Analysis
The chemical reactions involving 1-(Pyridin-2-yl)thiourea have been studied . For example, a study reported the synthesis and evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents .Physical And Chemical Properties Analysis
1-(Pyridin-2-yl)thiourea has a density of 1.4±0.1 g/cm3, a boiling point of 298.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has 3 H-bond acceptors, 3 H-bond donors, and 2 freely rotating bonds .科学的研究の応用
Biological Applications
Thiourea and its derivatives, including 1-(Pyridin-2-yl)thiourea, have become a significant focal point within the organic synthesis field for their diverse biological applications . They have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Organic Synthesis
Thiourea has a wide range of uses in organic synthesis reactions as intermediates, making it an incredibly versatile compound . It’s used in the synthesis of various organic compounds, including those with the 1-(Pyridin-2-yl)thiourea moiety .
Commercial Products
Thiourea is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles . The 1-(Pyridin-2-yl)thiourea derivative could potentially enhance these applications due to its unique chemical structure .
Pharmaceuticals
1-(Pyridin-2-yl)thiourea is an important raw material and intermediate used in pharmaceuticals . It’s used in the synthesis of various drugs, contributing to their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Agrochemicals
1-(Pyridin-2-yl)thiourea is also used in the synthesis of agrochemicals . Its unique chemical structure could potentially enhance the effectiveness of these agrochemicals .
Dyestuff Fields
1-(Pyridin-2-yl)thiourea is used in the dyestuff field . Its unique chemical structure could potentially contribute to the development of new dyes with enhanced properties .
作用機序
Target of Action
1-(Pyridin-2-yl)thiourea is a pyridine derivative that has been shown to exhibit a variety of biological activities Similar pyridine derivatives have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyridine derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with DNA synthesis .
Biochemical Pathways
Pyridine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, some pyridine derivatives have been shown to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its bioavailability . According to one source, 1-(Pyridin-2-yl)thiourea has a calculated log Po/w (iLOGP) of 1.42, suggesting that it may be moderately lipophilic .
Result of Action
Similar pyridine derivatives have been reported to exhibit a variety of effects, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
The action of 1-(Pyridin-2-yl)thiourea can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .
Safety and Hazards
特性
IUPAC Name |
pyridin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUHLANJIVXTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363424 | |
| Record name | 2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)thiourea | |
CAS RN |
14294-11-2 | |
| Record name | 14294-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Pyridyl)-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)






![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)




![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)